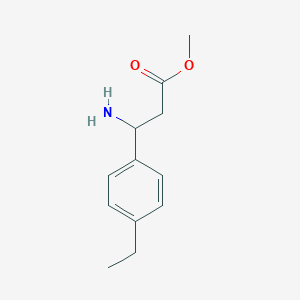

Methyl 3-amino-3-(4-ethylphenyl)propanoate

Description

Contextual Significance within Beta-Amino Acid and Propanoate Derivative Chemistry

β-Amino acids and their derivatives are of considerable interest in organic and medicinal chemistry. nih.gov Unlike their α-amino acid counterparts, the one-carbon extension in the backbone of β-amino acids imparts unique conformational properties. This structural difference can lead to enhanced metabolic stability in peptides where β-amino acids are incorporated, making them valuable in the design of peptidomimetics. google.comresearchgate.net The propanoate (or propionate) ester functional group is also a common motif in pharmacologically active compounds and can be used as a prodrug to improve the pharmacokinetic properties of a therapeutic agent. rsc.org Esters are often employed to enhance a drug's solubility, stability, and bioavailability, as they can be hydrolyzed by enzymes in the body to release the active form of the drug. rsc.orgnih.gov

The presence of the 4-ethylphenyl group on the β-carbon atom introduces a specific lipophilic and aromatic character to the molecule. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmacological relevance of this structural feature. nih.gov

Historical Development and Role of Analogous Chiral Building Blocks in Asymmetric Synthesis

The development of asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, has been a central theme in modern organic chemistry. mdpi.comorganic-chemistry.org Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a cornerstone of this field. google.comrsc.org These building blocks, which include chiral amines, alcohols, and carboxylic acids, are crucial for the synthesis of complex natural products and pharmaceuticals. google.com

The synthesis of chiral β-amino acids and their esters has been an area of active research. rsc.org Various methods have been developed for their preparation, including:

Catalytic Asymmetric Hydrogenation: This involves the reduction of β-enamino esters using chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) to produce the desired enantiomer of the β-amino ester. researchgate.net

Mannich-type Reactions: These reactions involve the addition of an enolate to an imine and can be rendered asymmetric through the use of chiral catalysts or auxiliaries. rsc.org

Enzymatic Resolutions: Lipases, a class of enzymes, have been effectively used for the kinetic resolution of racemic β-amino esters. mdpi.comnih.gov These enzymes can selectively catalyze the hydrolysis or acylation of one enantiomer, allowing for the separation of the two. For instance, lipases from Candida antarctica and Pseudomonas cepacia have shown high enantioselectivity in these transformations. nih.govillinois.edu

While specific historical accounts of the synthesis of Methyl 3-amino-3-(4-ethylphenyl)propanoate are not readily found in broad literature, its development is intrinsically linked to these general advancements in asymmetric synthesis.

Overview of Current Research Trajectories and Potential of this compound

Current research into β-amino acids and their derivatives continues to expand. One significant area of focus is their incorporation into foldamers, which are synthetic oligomers that mimic the secondary structures of proteins. mdpi.com The unique conformational preferences of β-amino acids allow for the creation of novel folded architectures.

The synthesis of β-amino acids from simple, readily available starting materials is another active area of investigation. Recent methods include the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, which offer more direct routes to these valuable compounds.

While detailed research findings specifically on this compound are limited in publicly accessible literature, its structural motifs suggest potential research applications. As a chiral β-amino acid, it could serve as a building block in the synthesis of novel peptidomimetics or other biologically active molecules. The 4-ethylphenyl group could be explored for its potential interactions with biological targets.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1213620-82-6 (for the (S)-enantiomer) |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| Chemical Class | β-Amino acid ester |

Further research would be necessary to fully elucidate the specific properties and potential applications of this particular molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-(4-ethylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2/h4-7,11H,3,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPDUDDQDAFJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Amino 3 4 Ethylphenyl Propanoate

Classical and Established Retrosynthetic Pathways for β-Amino Acid Esters

The foundational methods for synthesizing the carbon skeleton of β-amino acid esters have been well-established for decades. These pathways typically yield racemic mixtures but are valued for their reliability and simplicity.

Strategies Employing Strecker-Type Reactions and Variants

The Strecker synthesis, first reported in 1850, is a cornerstone of amino acid synthesis. wikipedia.orgnih.gov The classical reaction is a three-component condensation of an aldehyde, ammonia (B1221849), and cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. wikipedia.orgorganic-chemistry.org

To apply this methodology to β-amino acids, a β-aminonitrile is required. This can be conceptualized as starting from a β-aldehyde, which is often less stable or accessible than its α-counterpart. A more practical variant involves the conjugate addition of a cyanide source to an α,β-unsaturated imine. The resulting β-aminonitrile can then be hydrolyzed to the β-amino acid and subsequently esterified to yield the target ester.

General Strecker-Type Reaction Mechanism for β-Amino Acids:

Imine Formation: An α,β-unsaturated aldehyde or ketone reacts with ammonia or a primary amine.

Cyanide Addition: A cyanide nucleophile (e.g., from HCN or KCN) adds to the imine in a 1,4-conjugate fashion.

Hydrolysis: The resulting β-aminonitrile is hydrolyzed under acidic or basic conditions to form the β-amino acid.

Esterification: The β-amino acid is esterified to produce the final β-amino acid ester.

While versatile, the classical Strecker synthesis and its variants for β-amino acids often require harsh conditions and the use of highly toxic cyanide reagents, prompting the development of alternative methods. nih.gov

Approaches via Michael Additions of Amines to α,β-Unsaturated Esters

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents one of the most direct and atom-economical methods for preparing β-amino acid esters. mdpi.comorganic-chemistry.org For the synthesis of Methyl 3-amino-3-(4-ethylphenyl)propanoate, this would involve the addition of ammonia or a protected amine equivalent to methyl 3-(4-ethylphenyl)propenoate.

A variety of catalysts have been developed to facilitate this transformation, ranging from simple acids and bases to complex transition-metal systems and enzymes. mdpi.comorganic-chemistry.org The choice of catalyst can significantly impact reaction efficiency, selectivity, and environmental footprint. Lipases, for example, have been employed to catalyze the Michael addition of aromatic amines under benign conditions, offering a green alternative to traditional chemical catalysts. mdpi.com

| Catalyst/Mediator | Substrates | Conditions | Yield | Reference |

| Lipase (B570770) TL IM | Aromatic amines, acrylates | Continuous-flow microreactor | Good to excellent | mdpi.com |

| KOtBu | Aromatic amines, acrylates | Standard organic solvent | Good | mdpi.com |

| HOTf | Aromatic amines, acrylates | 4 hours | Good | mdpi.com |

| Ceric Ammonium Nitrate | Aliphatic amines, α,β-unsaturated carbonyls | Water, mild conditions | Very good | organic-chemistry.org |

| Silicon Tetrachloride | Aromatic/aliphatic amines, α,β-unsaturated carbonyls | Solvent-free | Very good | organic-chemistry.org |

| Copper(0) on Cellulose (B213188) | Amines, imidazoles, α,β-unsaturated compounds | Recyclable catalyst | Excellent | organic-chemistry.org |

Rodionov Reaction Applications for β-Amino Acid Esters

The Rodionov reaction is a classic multicomponent condensation used to synthesize β-amino acids. The reaction typically involves an aldehyde, malonic acid, and an amine (often ammonia) in an alcoholic solvent, which upon heating, produces the β-amino acid directly.

For the synthesis of a β-aryl-β-amino acid ester like this compound, the starting aldehyde would be 4-ethylbenzaldehyde. The reaction proceeds through an initial Knoevenagel condensation of the aldehyde and malonic acid to form an arylidenemalonic acid. This intermediate is then subjected to a Michael addition by the amine, followed by decarboxylation to yield the final β-amino acid, which can then be esterified. A notable advancement is the use of microwave irradiation in solvent-free conditions, which can accelerate the reaction rate for the synthesis of β-aryl-β-amino acid esters. researchgate.net

Asymmetric and Stereoselective Synthesis of this compound

Given that this compound possesses a stereocenter at the C3 position, achieving enantiopure forms is critical for its potential applications in pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer, bypassing the need for chiral resolution of a racemic mixture.

Chiral Auxiliary-Controlled Methodologies for Diastereoselectivity

One of the most reliable strategies for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product.

Several chiral auxiliaries have proven effective for the synthesis of β-amino esters:

tert-Butanesulfinamide: This versatile chiral amine surrogate, developed by the Ellman lab, can be condensed with aldehydes (like 4-ethylbenzaldehyde) to form N-sulfinyl imines. nih.govyale.edu The addition of an ester enolate to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can be readily cleaved under mild acidic conditions. nih.gov

Pseudoephedrine: Commercially available and inexpensive, (S,S)-(+)-pseudoephedrine can be used as a chiral auxiliary in aza-Michael reactions. acs.orgnih.gov It is first converted to a chiral α,β-unsaturated amide. The conjugate addition of a nitrogen nucleophile to this system occurs with high diastereoselectivity. Subsequent transformation of the amide adduct leads to the desired chiral β-amino ester. acs.orgnih.gov

Oxazolidinones: Evans oxazolidinones and related heterocyclic auxiliaries are widely used to control stereochemistry. An N-acylated oxazolidinone can undergo a conjugate addition reaction with an amine, where the bulky auxiliary directs the approach of the nucleophile to one face of the molecule, resulting in a diastereomerically enriched product.

| Chiral Auxiliary | Key Reaction Type | Diastereoselectivity | Key Features | Reference |

| tert-Butanesulfinamide | Addition of enolates to sulfinyl imines | High | Broad substrate scope; easily removed auxiliary. | nih.govyale.edu |

| (S,S)-(+)-Pseudoephedrine | Aza-Michael addition to unsaturated amides | Good to excellent | Inexpensive; effective 1,5-asymmetric induction. | acs.orgnih.gov |

| Hexahydrobenzoxazolidinones | Alkylation of N-acylated auxiliaries | High | Used for β²-amino acid synthesis. | researchgate.net |

Enantioselective Catalytic Amination Reactions

Catalytic asymmetric synthesis is a highly efficient and modern approach that uses a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically pure product.

For β-amino esters, enantioselective conjugate addition reactions are among the most powerful methods. nih.govhilarispublisher.com These reactions often employ a chiral metal complex to activate the substrate and control the stereochemistry of the nucleophilic attack. A copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, for instance, can provide enantioenriched β-amino acid derivatives. nih.gov In this method, a chiral ligand controls the regiochemistry and enantioselectivity of the addition of a copper hydride species, which is then trapped by an electrophilic aminating agent. nih.gov

Another innovative strategy is catalytic C-H amination. While challenging, recent advances have shown that a radical relay mechanism can achieve regioselective and enantioselective amination at the β-position of alcohols, which are precursors to esters. researchgate.netnih.gov This multi-catalytic system uses a photocatalyst to generate a radical that undergoes a stereoselective hydrogen atom transfer (HAT) mediated by a chiral copper catalyst, leading to the formation of a chiral β-amino alcohol. nih.gov

The development of these catalytic systems represents the forefront of synthetic organic chemistry, offering atom-economical and elegant routes to chiral molecules like this compound.

Organocatalytic Approaches (e.g., involving chiral thioureas, phosphines)

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often utilizing small organic molecules to induce chirality.

Chiral Thioureas: Bifunctional chiral thiourea (B124793) catalysts are known to activate both electrophiles and nucleophiles through hydrogen bonding. In the context of synthesizing β-amino esters, a thiourea catalyst could facilitate the conjugate addition of an amine to an α,β-unsaturated ester or a related Mannich-type reaction. These catalysts are effective in promoting reactions that form enantioenriched products. organic-chemistry.orgscispace.com For instance, a plausible organocatalytic Mannich reaction could involve a 4-ethylphenyl-substituted imine and a ketene (B1206846) silyl (B83357) acetal, catalyzed by a chiral thiourea derivative to control the stereochemical outcome.

Phosphines: Phosphines can act as nucleophilic catalysts in Michael-type additions. nih.gov The reaction of imino esters with electrophilic alkenes can be catalyzed by various phosphines to produce glutamate (B1630785) derivatives. nih.gov For the synthesis of the target compound, a phosphine (B1218219) could catalyze the addition of a suitable nucleophile to an imine derived from 4-ethylbenzaldehyde, followed by subsequent reaction steps. The selection of the phosphine catalyst is critical as it can influence the reaction pathway, sometimes leading to different products like pyrrolidines via cycloaddition. nih.gov

Metal-Catalyzed Asymmetric Conjugate Additions

Metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high stereoselectivity. mdpi.com

The asymmetric conjugate addition, or Michael addition, is a key strategy for synthesizing chiral β-amino acids. This can involve the addition of a nitrogen nucleophile to an α,β-unsaturated ester or the addition of a carbon nucleophile to a derivative containing a C=N bond. Various metal complexes, including those of copper, zirconium, and palladium, have been employed. mdpi.comorgsyn.orgchemrxiv.org For example, a chiral zirconium complex has been used for the enantioselective addition of propionate (B1217596) units to imines, yielding anti-α-methyl-β-amino acid derivatives. chemrxiv.org A similar strategy could be adapted using an imine bearing a 4-ethylphenyl group. Palladium catalysis has also emerged as a robust method for the conjugate addition of arylboronic acids to construct stereogenic centers. orgsyn.org

Biocatalytic Transformations (e.g., lipase-catalyzed kinetic resolution)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions.

Lipase-Catalyzed Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic mixtures of esters or amines. In a typical resolution of a racemic β-amino ester, a lipase like Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. mdpi.comnih.gov For racemic this compound, a lipase could selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the unreacted ester (e.g., the (R)-enantiomer) with high enantiomeric purity. mdpi.com The efficiency of such resolutions can be very high, often achieving excellent enantiomeric excess (ee) for both the product and the remaining substrate. mdpi.com Continuous-flow procedures using immobilized lipases have also been developed for the synthesis of β-amino acid esters via Michael addition, representing a green and efficient approach. mdpi.com

Table 1: Comparison of Biocatalytic Methods for β-Amino Acid Derivatives

| Method | Enzyme Type | Typical Substrate | Key Advantage |

|---|---|---|---|

| Kinetic Resolution | Lipase | Racemic β-amino ester | High enantioselectivity (often >99% ee) for both enantiomers. mdpi.com |

| Dynamic Kinetic Resolution | Lipase / Transaminase | Racemic amino ester / α-ketoacid | Theoretical 100% yield of a single enantiomer. nih.govnih.gov |

| Michael Addition | Lipase | Aromatic amine & acrylate | Green conditions, mild, and efficient for C-N bond formation. mdpi.com |

Deracemization Strategies and Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single desired enantiomer.

For β-amino esters, a DKR process could involve a lipase for the enantioselective transformation and a metal catalyst (e.g., Ruthenium) for the racemization of the starting material. Ru(II)-catalyzed asymmetric transfer hydrogenation has been successfully applied to the DKR of β-substituted-α-keto esters to produce α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.gov A similar concept, potentially using a transaminase enzyme, could be applied to α-keto acids to generate β-branched amino acids, where the enzyme facilitates both the stereoselective amination and the racemization of the starting material under specific conditions. chemrxiv.orgnih.gov A biocatalytic DKR of PEGylated N-alkyl amino esters using a lipase has also been reported, demonstrating the versatility of this approach. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Syntheses of β-amino carbonyl compounds have been achieved under solvent-free conditions through the conjugate addition of amines to α,β-unsaturated carbonyl compounds. organic-chemistry.org Microwave irradiation has also been used for the solvent-free and catalyst-free polymerization to create poly(β-amino ester)s. rsc.org When solvents are necessary, environmentally benign options like water or ethanol (B145695) are preferred. Lipase-catalyzed resolutions and additions are often performed in aqueous buffers or green solvents like isopropanol (B130326) or methanol. mdpi.commdpi.com

Flow Chemistry and Continuous Synthesis Techniques

A comprehensive review of current scientific literature reveals a notable absence of published research specifically detailing the application of flow chemistry and continuous synthesis techniques for the production of this compound. While continuous flow methodologies are increasingly being adopted for the synthesis of various β-amino esters and related compounds due to their advantages in reaction control, safety, and scalability, specific studies focusing on the title compound are not presently available in the public domain.

General advancements in the continuous flow synthesis of β-amino esters often highlight significant improvements over traditional batch processing. These include enhanced heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle reactive intermediates. For instance, research on the synthesis of structurally similar compounds has demonstrated the potential for higher yields and purity, along with reduced reaction times. However, without specific studies on this compound, any discussion of reaction conditions, catalyst systems, or specific reactor configurations would be speculative and fall outside the scope of this focused article.

Further research and development are required to explore the applicability of flow chemistry to the synthesis of this compound and to generate the specific data needed for a detailed analysis.

Chemical Reactivity and Functional Group Transformations of Methyl 3 Amino 3 4 Ethylphenyl Propanoate

Transformations of the Ester Moiety

The methyl ester portion of the molecule is susceptible to several key transformations, including hydrolysis, transesterification, transamidation, and reduction.

Hydrolysis to the Corresponding Carboxylic Acid

The ester group of Methyl 3-amino-3-(4-ethylphenyl)propanoate can be hydrolyzed to yield the corresponding carboxylic acid, 3-amino-3-(4-ethylphenyl)propanoic acid. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst. Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. It involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which yields a carboxylate salt and an alcohol. doaj.org The free carboxylic acid can then be obtained by neutralizing the salt with acid. Generally, amides are resistant to hydrolysis in plain water, but the reaction proceeds at a moderate rate in the presence of an acid or base catalyst.

| Reaction | Reagent(s) | Product | Conditions |

| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄ in water | 3-amino-3-(4-ethylphenyl)propanoic acid | Heat |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH in water/alcohol mixture | Sodium or Potassium 3-amino-3-(4-ethylphenyl)propanoate | Room temperature or gentle heat |

Transamidation and Transesterification Reactions

The ester moiety can undergo nucleophilic acyl substitution with amines (transamidation) or alcohols (transesterification) to form new amides or esters, respectively.

Transesterification involves reacting the methyl ester with a different alcohol, often in the presence of an acid or base catalyst, to replace the methoxy (B1213986) group. This reaction can also be catalyzed by enzymes or certain metal catalysts. nih.gov It is noteworthy that transesterification can sometimes occur as an unintended side reaction, for example, during reactions conducted in alcohol solvents like ethanol (B145695).

Transamidation is the conversion of the ester into an amide by reaction with a primary or secondary amine. This transformation can be challenging due to the relatively low reactivity of esters compared to other acylating agents. However, various catalytic systems, including those based on boron, iron(III), or nickel, have been developed to facilitate this reaction under milder conditions. researchgate.netchembk.com For instance, boron-mediated transamidation has been shown to be effective for reactions between α-amino esters and formamide. researchgate.net

| Reaction | Nucleophile | Catalyst/Reagent Examples | Product Type |

| Transesterification | Alcohols (e.g., ethanol, propanol) | Sodium methoxide, Acid (e.g., H₂SO₄) | New Ester |

| Transamidation | Amines (e.g., primary, secondary amines, amino acid derivatives) | Ni(cod)₂, Boronic acids, Fe(III) salts | Amide |

Reduction to Amino Alcohols

The methyl ester group can be reduced to a primary alcohol, yielding the corresponding 1,3-amino alcohol, 3-amino-3-(4-ethylphenyl)propan-1-ol. researchgate.netresearchgate.net This transformation is typically accomplished using powerful reducing agents that are capable of reducing esters.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Following the reduction, an aqueous workup is performed to quench the excess reagent and liberate the amino alcohol product. Other reducing systems, such as sodium borohydride (B1222165) in combination with other reagents, may also be employed.

| Reaction | Reagent(s) | Product | Typical Solvents |

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | 3-amino-3-(4-ethylphenyl)propan-1-ol | Diethyl ether, THF |

| Ester Reduction | Sodium borohydride (NaBH₄) and Acetic Acid | 3-amino-3-(4-ethylphenyl)propan-1-ol | Glacial acetic acid |

Reactions Involving the Amino Group

The primary amino group is a key site for functionalization, allowing for the introduction of various substituents through protection, alkylation, and acylation reactions.

Protective Group Chemistry and Deprotection Strategies

To prevent unwanted side reactions during multi-step synthesis, the nucleophilic amino group is often temporarily masked with a protecting group. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Commonly used amine-protecting groups include the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. fishersci.co.uk The Boc group is stable to basic conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (B109758) (DCM) or dioxane. reddit.comrsc.org Conversely, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent.

The ability to remove one protecting group without affecting another (orthogonality) is a cornerstone of modern chemical synthesis, allowing for complex molecular construction. monash.edu For instance, a Boc-protected amine can be deprotected without cleaving a benzyl (B1604629) ester, and an Fmoc group can be removed in the presence of acid-labile tert-butyl esters.

| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA, HCl) reddit.comrsc.org |

| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine) |

| Benzyl | Bn | Benzyl bromide | Pd-catalyzed Hydrogenolysis reddit.com |

N-Alkylation and Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through several methods, including reaction with alkyl halides or reductive amination. Direct alkylation with alkyl halides in the presence of a base can lead to over-alkylation, yielding mixtures of secondary and tertiary amines. niscpr.res.in More controlled mono-alkylation can often be achieved through reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.

N-Acylation is the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide bond. nih.gov This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. For example, the reaction of this compound with acetyl chloride would yield Methyl 3-acetamido-3-(4-ethylphenyl)propanoate. This transformation is fundamental in peptide synthesis and the creation of various amide derivatives. mdpi.com

| Reaction | Reagent Class | Specific Example(s) | Product Type |

| N-Alkylation | Alkyl Halide | Methyl iodide (CH₃I) with a base (e.g., K₂CO₃) | N-Alkyl Amino Ester |

| N-Alkylation | Aldehyde + Reducing Agent | Benzaldehyde + NaBH₃CN | N-Benzyl Amino Ester reddit.com |

| N-Acylation | Acyl Chloride | Acetyl chloride (CH₃COCl) with a base (e.g., Et₃N) | N-Acyl Amino Ester nih.gov |

| N-Acylation | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-Acyl Amino Ester |

Formation of Amides and Peptidomimetics

The primary amine of this compound is a key functional group for derivatization, particularly for the formation of amides. This transformation is fundamental in the synthesis of peptidomimetics, which are compounds designed to mimic natural peptides but with improved stability and pharmacokinetic properties. nih.govwikipedia.org The incorporation of β-amino acids, such as the title compound, into peptide sequences can induce specific secondary structures and enhance resistance to enzymatic degradation. nih.govacs.org

The acylation of the amino group can be achieved through various standard amide bond forming reactions. sphinxsai.com These methods typically involve the reaction of the amine with an acylating agent, such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling reagent. For instance, the reaction with various substituted acid groups can lead to a diverse library of amide derivatives. sphinxsai.com

The synthesis of amides from β-amino esters can be accomplished using methods like reacting the ester with alkali metal amidoboranes, which can proceed rapidly at room temperature. nih.gov Another approach involves the direct amidation of unprotected amino acids using Lewis acid catalysts, a method that has been explored for its efficiency. acs.org

Peptidomimetics containing β-amino acid residues are of significant interest in medicinal chemistry. nih.govacs.org The synthesis of such hybrid peptides often involves the coupling of the β-amino ester with α-amino acids or other β-amino acids. The resulting peptidomimetics can adopt unique conformations, influencing their biological activity.

Table 1: Examples of Amide Formation Reactions with Amino Esters

| Amine Substrate | Acylating Agent/Method | Product Type | Reference |

| Amino acid ester | Substituted anilines | Amide derivatives | sphinxsai.com |

| Unprotected amino acids | Propylamine with Ti(OiPr)4 | Amino amides | acs.org |

| Esters | Sodium amidoboranes | Primary or secondary amides | nih.gov |

| Isocyanides, aldehydes, amines | Molecular iodine (catalyst) | α-amino amidines | nih.gov |

This table is illustrative and based on general methods for amide synthesis from amino esters.

Transformations of the 4-Ethylphenyl Aromatic Ring

The 4-ethylphenyl group of this compound offers a site for further functionalization through aromatic substitution and cross-coupling reactions.

The ethyl group at the para position of the phenyl ring is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). openstax.orglibretexts.orgwikipedia.orglibretexts.org Since the para position is already occupied, any further electrophilic substitution would be directed to the ortho positions (C-2 and C-6 of the phenyl ring). The ethyl group activates the ring through an electron-donating inductive effect, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles. openstax.orgwikipedia.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effect of the ethyl group would favor the formation of 2-substituted or 2,6-disubstituted products. However, the steric hindrance from both the ethyl group and the 3-aminopropanoate side chain might influence the regioselectivity of the substitution.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Directing Effect | Reactivity Effect | Examples | Reference |

| Activating Groups | Ortho, Para | Activating | -Alkyl, -OH, -NH2, -OR | openstax.orgorganicchemistrytutor.com |

| Deactivating Groups | Meta | Deactivating | -NO2, -CN, -C(O)R, -SO3H | organicchemistrytutor.com |

| Deactivating Groups | Ortho, Para | Deactivating | -F, -Cl, -Br, -I | libretexts.orgorganicchemistrytutor.com |

To perform palladium-catalyzed coupling reactions on the aromatic ring, a halide (or triflate) substituent is typically required. Assuming a precursor like methyl 3-amino-3-(4-bromo- or 4-iodophenyl)propanoate, a variety of C-C and C-N bond-forming reactions can be envisioned.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 4-halo-phenyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This would allow for the introduction of a wide range of aryl or vinyl substituents at the para position. For example, the Suzuki coupling of 4-bromophenol (B116583) with phenylboronic acid yields 4-phenylphenol. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.orgorganic-chemistry.org This would enable the introduction of an alkynyl group onto the phenyl ring. The reaction conditions are generally mild. wikipedia.org However, direct Sonogashira coupling with propargyl bromide and an aryl iodide can be problematic due to side reactions. researchgate.net A sequential approach, where the propargyl group is first attached to another molecule before the coupling, can be more successful. rsc.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This would be a route to introduce various primary or secondary amino groups at the para position of the phenyl ring. The reaction has seen several generations of catalyst development, expanding its scope and efficiency. wikipedia.orgnih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Key Features | Reference |

| Suzuki-Miyaura | Aryl/vinyl halide + Boronic acid/ester | C(sp2)-C(sp2) or C(sp2)-C(sp3) | Broad substrate scope, mild conditions. | researchgate.netmdpi.comresearchgate.netmdpi.com |

| Sonogashira | Aryl/vinyl halide + Terminal alkyne | C(sp2)-C(sp) | Pd/Cu catalysis, mild conditions. | nih.govwikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Aryl halide + Amine | C(sp2)-N | Wide range of amines, various catalyst generations. | wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org |

Stereochemical Inversion and Retention Pathways

The C-3 carbon of this compound is a chiral center. Therefore, reactions involving this center or its synthesis must consider the stereochemical outcome. The enantioselective synthesis of β-amino esters is a well-researched area, with methods developed to control the stereochemistry. nih.govhilarispublisher.comrsc.orgnih.govacs.org

Enantioselective methods for synthesizing β-amino acids and their esters include:

Catalytic asymmetric conjugate addition of amines to α,β-unsaturated esters. nih.gov

Enantioselective hydrogenation of β-enamino esters. hilarispublisher.com

Enzymatic resolutions, such as the enantioselective acylation of a racemic β-amino ester. hilarispublisher.com

Reactions at the stereocenter, if not carefully controlled, can lead to racemization or a mixture of diastereomers if another chiral center is present. The choice of reagents and reaction conditions is crucial for maintaining or inverting the stereochemistry. For example, certain nucleophilic substitution reactions at the chiral center can proceed with either inversion or retention of configuration depending on the mechanism (e.g., SN1 vs. SN2).

Intramolecular Cyclization and Heterocycle Formation from Derivatives

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a suitable precursor for intramolecular cyclization reactions to form heterocyclic compounds.

One of the most common cyclizations is the formation of a β-lactam (a four-membered cyclic amide) or a γ-lactam (a five-membered cyclic amide), depending on the reaction conditions and the structure of the starting material. mdpi.comwikipedia.orgresearchgate.netnih.gov While direct cyclization of the title compound would lead to a β-lactam, this is often challenging. Derivatives are typically used to facilitate such cyclizations. For instance, intramolecular cyclization of α-iminoester derivatives can be used to synthesize lactams of various ring sizes. mdpi.com

Furthermore, β-amino esters are valuable building blocks in multicomponent reactions for the synthesis of more complex heterocycles. A notable example is the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester (or in this case, a β-amino ester can be seen as a related precursor), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). acs.orgkashanu.ac.irresearchgate.netnih.govnih.gov These DHPMs are a class of heterocycles with significant biological activities.

Table 4: Examples of Heterocycle Formation from Amino Esters or Related Compounds

| Reaction Type | Reactants | Product Heterocycle | Reference |

| Intramolecular Cyclization | α-Iminoester derivatives | Lactams (5-10 membered rings) | mdpi.com |

| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | 3,4-Dihydropyrimidin-2(1H)-ones/thiones | kashanu.ac.irresearchgate.netnih.gov |

| Intramolecular Cyclization | β-amino acids | β-lactams | nih.gov |

| Multicomponent Reaction | Pyruvate, aldehyde, amine | 3-Pyrrolin-2-ones | nih.gov |

Role of Methyl 3 Amino 3 4 Ethylphenyl Propanoate As a Versatile Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral β-Amino Acids and Derivatives

Methyl 3-amino-3-(4-ethylphenyl)propanoate serves as a direct precursor to the corresponding chiral β-amino acid, 3-amino-3-(4-ethylphenyl)propanoic acid. β-Amino acids are crucial components of numerous biologically active molecules, including pharmaceuticals and natural products. hilarispublisher.com The synthesis of enantiomerically pure β-amino acids is of significant interest in medicinal chemistry. hilarispublisher.com

The conversion of the methyl ester to the carboxylic acid is typically achieved through hydrolysis, a fundamental reaction in organic synthesis. This transformation provides access to the free β-amino acid, which can then be further derivatized or incorporated into larger molecular frameworks. The general scheme for this hydrolysis is presented below:

General Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|

Furthermore, the amino group of this compound can be protected with various protecting groups, such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), allowing for selective reactions at other parts of the molecule. These protected derivatives are widely used in solid-phase peptide synthesis and other complex synthetic sequences. For instance, the synthesis of N-protected derivatives of similar amino esters has been well-documented. researchgate.net

Application in the Construction of Substituted β-Lactams and Related Cyclic Systems

The β-lactam (2-azetidinone) ring is a core structural motif in a wide array of antibiotics, including penicillins and cephalosporins. nih.gov Consequently, the development of synthetic routes to novel β-lactam derivatives remains an active area of research. nih.govresearchgate.net 3-Amino-β-lactams are particularly important as they closely mimic the natural substrates of penicillin-binding proteins. nih.gov

This compound can be envisioned as a precursor for the synthesis of 3-amino-4-(4-ethylphenyl)-azetidin-2-ones. While direct cyclization of β-amino esters to β-lactams is not the most common method, various synthetic strategies exist for the construction of the β-lactam ring from β-amino acid derivatives. nih.govresearchgate.net One potential pathway involves the activation of the carboxylic acid of the corresponding 3-amino-3-(4-ethylphenyl)propanoic acid, followed by intramolecular cyclization.

Plausible Synthetic Route to a Substituted β-Lactam

| Starting Material | Key Transformation | Intermediate/Product |

|---|

The resulting substituted β-lactam could serve as a scaffold for the synthesis of new antibacterial agents or other biologically active compounds. The 4-ethylphenyl substituent offers a point of structural diversity that can be explored to modulate the biological properties of the final products. nih.gov

Utility in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved properties such as enhanced stability and oral bioavailability. nih.gov β-Amino acids are frequently incorporated into peptidomimetic structures to introduce conformational constraints and resistance to enzymatic degradation.

A notable application of a derivative of this compound is found in the synthesis of dipeptide compounds with potential fungicidal activity. Specifically, methyl RS-3-(N-phenoxycarbonyl-S-valinyl)amino-3-(4-ethylphenyl)propanoate has been prepared, demonstrating the utility of the 3-amino-3-(4-ethylphenyl)propanoate core as a scaffold for building more complex peptide-like molecules. googleapis.com

Example of a Peptidomimetic Derivative

| Compound | Description |

|---|

The incorporation of the 3-amino-3-(4-ethylphenyl)propanoic acid moiety can influence the three-dimensional structure of the resulting peptidomimetic, potentially leading to enhanced binding affinity for biological targets.

Integration into Complex Natural Product Total Synthesis Strategies

While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, its structural motifs are present in various natural compounds. β-Amino acids and their derivatives are key components of a wide range of natural products with diverse biological activities. nih.govnih.gov

The chiral nature of this compound makes it an attractive starting material for the enantioselective synthesis of complex molecules. The 4-ethylphenyl group could be a key structural element or a modifiable handle for further synthetic transformations. The general utility of chiral building blocks in streamlining the synthesis of complex natural products is well-established. researchgate.net

Development as a Chiral Ligand or Organocatalyst Scaffold

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. Chiral amino acids and their derivatives have been extensively used as scaffolds for the design of effective catalysts for a variety of chemical transformations. scilit.comnih.govresearchgate.net

This compound possesses the necessary functionalities—a chiral center, an amino group, and an ester group—to be elaborated into a chiral ligand or an organocatalyst. For instance, the amino and ester groups can be readily modified to introduce coordinating moieties for metal-based catalysis or functional groups for organocatalysis.

Potential Modifications for Catalyst Development

| Functional Group | Potential Modification | Application |

|---|---|---|

| Amino Group | Acylation with a phosphine-containing acyl chloride | Chiral phosphine (B1218219) ligand for transition metal catalysis |

| Ester Group | Reduction to an alcohol and subsequent etherification | Chiral ether-based ligand |

Although the development of catalysts based on this specific compound has not been reported, the broader class of chiral β-amino acid derivatives holds significant promise in this area.

Advanced Spectroscopic and Stereochemical Elucidation in Research Investigations

Determination of Absolute and Relative Stereochemistry via Advanced NMR Techniques (e.g., NOESY, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For chiral compounds like Methyl 3-amino-3-(4-ethylphenyl)propanoate, advanced NMR techniques are employed to determine not only the connectivity of atoms but also their spatial relationships.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is instrumental in determining the relative stereochemistry of a molecule. It detects through-space interactions between protons that are in close proximity, typically within 5 Å. In the context of this compound, NOESY experiments would reveal correlations between the protons on the stereogenic center and the adjacent methylene (B1212753) protons, as well as with the aromatic protons of the ethylphenyl group. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative information that can be used to build a three-dimensional model of the preferred conformation in solution. A detailed NOESY and T-ROESY analysis is an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. researchgate.net

Chiral Shift Reagents (CSRs) , often lanthanide-based complexes, are used to determine the enantiomeric purity of a chiral sample. When a CSR is added to a solution of a racemic or enantiomerically enriched sample of this compound, it forms diastereomeric complexes with each enantiomer. These complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The integration of these separated signals allows for the quantification of the enantiomeric excess (ee).

| Technique | Application to this compound | Expected Outcome |

| NOESY | Determination of through-space proton-proton proximities. | Elucidation of the relative configuration and predominant solution-state conformation. |

| Chiral Shift Reagents | Formation of diastereomeric complexes with enantiomers. | Separation of NMR signals for R and S enantiomers, allowing for enantiomeric purity determination. |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Configuration Assignment

Chiroptical spectroscopy techniques are exceptionally sensitive to the stereochemistry of molecules and are vital for assigning the absolute configuration of chiral compounds.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com An enantiomer of this compound will produce a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths, which is a mirror image of the spectrum of its opposite enantiomer. mtoz-biolabs.comnih.govresearchgate.net The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereocenter. By comparing the experimental CD spectrum to spectra of related compounds with known configurations or to theoretical calculations, the absolute stereochemistry of a given enantiomer can be assigned. nih.govresearchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. rsc.orgrsc.org Similar to CD, ORD curves of enantiomers are mirror images of each other. The shape of the ORD curve, particularly in the vicinity of an absorption band, can be used to determine the absolute configuration based on empirical rules, such as the octant rule for ketones, or by comparison with known compounds. For α-amino acids, N-alkylidene derivatives have been used to assign configuration based on the sign of the Cotton effect observed in ORD studies. rsc.org

| Technique | Principle | Application |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. mtoz-biolabs.com | Assignment of absolute configuration and determination of enantiomeric purity. mtoz-biolabs.com |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. rsc.orgrsc.org | Confirmation of absolute configuration and analysis of conformational equilibria. |

Conformational Analysis through Spectroscopic Studies and X-ray Crystallography

Spectroscopic studies , particularly NMR, provide insights into the solution-state conformation. The magnitude of coupling constants between vicinal protons, obtained from ¹H NMR spectra, can be used with the Karplus equation to estimate dihedral angles. Furthermore, as discussed, NOESY provides distance constraints that help to define the three-dimensional structure in solution.

X-ray Crystallography offers an unambiguous determination of the molecular structure in the solid state to atomic resolution. nih.goviisc.ac.innih.govmdpi.comias.ac.in For a crystalline sample of an enantiomerically pure salt of this compound, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles. nih.gov This information definitively establishes the absolute configuration (if the material is enantiopure) and reveals the preferred conformation in the crystal lattice. It also provides details on intermolecular interactions, such as hydrogen bonding and packing arrangements. iisc.ac.inmdpi.comias.ac.in For instance, the crystal structure of rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate, a related compound, was determined to be in a centrosymmetric triclinic space group, indicating a racemic crystal. nih.gov

High-Resolution Mass Spectrometry for Structural Confirmation of Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of a molecule, which in turn allows for the unequivocal confirmation of its elemental composition. When this compound is converted into more complex derivatives, for example, through acylation of the amino group, HRMS is essential for verifying the success of the reaction and the structure of the product.

For instance, if the amino group is acylated with a complex carboxylic acid, HRMS can confirm the addition by providing a mass measurement with high accuracy (typically to within 5 ppm). This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure of the derivative by showing the loss of specific functional groups.

A study on methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate derivatives utilized MALDI (Matrix-Assisted Laser Desorption/Ionization) HRMS to confirm the structures of the synthesized compounds. rsc.org For example, the sodium adduct of Methyl-3-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]propanoate was observed at m/z = 336 (M+Na)⁺. rsc.org

| Derivative Type | Analytical Goal | Example HRMS Data (Illustrative) |

| N-Acetyl derivative | Confirm acylation and elemental composition. | Calculated for C₁₄H₁₉NO₃ + H⁺: m/z 250.1438, Found: 250.1441 |

| N-Benzoyl derivative | Verify benzoylation and confirm formula. | Calculated for C₁₉H₂₁NO₃ + H⁺: m/z 312.1594, Found: 312.1599 |

Computational and Theoretical Investigations of Methyl 3 Amino 3 4 Ethylphenyl Propanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed to optimize the molecular geometry and calculate key electronic descriptors. materialsciencejournal.org The resulting data includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher polarizability and reactivity. researchgate.netresearchgate.net

| Calculated Property | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Relates to chemical stability and reactivity materialsciencejournal.org |

| Dipole Moment | 1.5 to 3.0 Debye | Measures overall molecular polarity |

| Ionization Potential | ~7.0 eV | Energy required to remove an electron materialsciencejournal.org |

| Electron Affinity | ~2.5 eV | Energy released upon adding an electron materialsciencejournal.org |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Methyl 3-amino-3-(4-ethylphenyl)propanoate possesses significant conformational flexibility due to several rotatable single bonds, including the C-C bond of the ethyl group and the bonds connecting the phenyl ring and the propanoate chain. Understanding the molecule's preferred three-dimensional shapes is crucial as conformation affects its physical properties and biological interactions.

Molecular Mechanics (MM) force fields (e.g., MM+, AMBER) offer a computationally efficient way to explore the potential energy surface. cwu.edu Conformational searches can identify stable low-energy conformers (local minima) and the transition states that separate them. cwu.edursc.org For molecules with flexible side chains, this analysis reveals the energy barriers to rotation and the relative populations of different conformers at thermal equilibrium. rsc.org

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. nih.gov Performed in a simulated solvent environment, MD can reveal how intermolecular forces and thermal energy influence conformational transitions. nih.govnih.gov For example, MD simulations of flexible peptides show how interactions like hydrogen bonds and weakly polar interactions stabilize certain conformations, such as β-hairpins. nih.gov A similar approach applied to this compound would illuminate the stability of its various rotamers in solution.

| Dihedral Angle | Description | Typical Calculated Energy Barrier (kJ/mol) |

|---|---|---|

| C(ar)-C(ar)-C-H (Ethyl Group) | Rotation of the ethyl group relative to the phenyl ring | 8 - 15 |

| N-Cα-Cβ-C(O) | Rotation around the central Cα-Cβ bond | 5 - 12 |

| C(ar)-Cα-N-H | Rotation of the amine group | 4 - 10 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which serves to validate theoretical models and aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com By comparing the computed IR spectrum with the experimental one, researchers can assign specific absorption bands to the vibrational modes of functional groups (e.g., N-H stretch, C=O stretch, C-O stretch). Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model. mdpi.com For example, experimental IR data for a related β-amino ester showed characteristic peaks at 3334 cm⁻¹ (N-H), 1730 cm⁻¹ (C=O), and 1172 cm⁻¹ (C-O). cambridge.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predictions are invaluable for assigning signals in complex experimental NMR spectra and for confirming the structure of the synthesized compound. cambridge.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netmdpi.com This allows for the assignment of absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic ring. researchgate.net

| Spectroscopic Data | Typical Calculated Value | Typical Experimental Value for Analogues |

|---|---|---|

| ¹H NMR: -NH proton (ppm) | 1.7 - 2.2 | 1.74 cambridge.org |

| ¹H NMR: -OCH₃ protons (ppm) | 3.6 - 3.7 | 3.66 cambridge.org |

| ¹³C NMR: Carbonyl carbon (ppm) | 172 - 174 | 173.2 cambridge.org |

| IR: C=O stretch (cm⁻¹) | 1710 - 1740 | 1730 cambridge.org |

| UV-Vis: λmax (nm) | 260 - 275 | ~265 (for aromatic systems) |

Elucidation of Reaction Mechanisms and Transition State Analysis for Synthetic Pathways

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, including the synthetic routes to this compound. A common route to β-amino esters is the Michael addition of an amine to an α,β-unsaturated ester. mdpi.comresearchgate.net

Theoretical calculations can map the entire reaction pathway, from reactants to products, through the identification of transition states (TS). nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea), which determines the reaction rate.

For instance, in the lipase-catalyzed Michael addition of aromatic amines to acrylates, computational studies can model the substrate binding in the enzyme's active site and the subsequent bond-forming steps. mdpi.comresearchgate.net DFT calculations on organocatalyzed Michael additions have been used to analyze the energies of competing transition states, explaining the observed stereoselectivity of the reaction. nih.gov Such analyses reveal that the catalyst stabilizes the transition state through specific interactions like hydrogen bonding, thereby lowering the activation energy and controlling which stereoisomer is formed preferentially. nih.gov

| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Amine Deprotonation (if catalyzed) | Initial activation of the amine nucleophile by a catalyst/base. | 5 - 10 |

| C-N Bond Formation (TS) | The rate-determining nucleophilic attack of the amine on the β-carbon of the acrylate. nih.gov | 15 - 25 |

| Proton Transfer | Final protonation of the enolate intermediate to yield the product. | < 5 |

Design and Optimization of Catalytic Systems using Computational Methods

The synthesis of chiral molecules like this compound often requires a catalyst to achieve high yield and enantioselectivity. rsc.org Computational methods play a pivotal role in the rational design and optimization of these catalytic systems, be they enzymes or small-molecule organocatalysts. nih.govbeilstein-journals.org

Enzymatic Catalysis: For biocatalysts like lipases, which are used in the synthesis of β-amino esters, molecular docking and MD simulations are employed to study how the substrate fits into the enzyme's active site. researchgate.netmdpi.comnih.gov These simulations can predict the binding affinity and the orientation of the substrate, which are key to the enzyme's activity and selectivity. nih.gov De novo computational design has even been used to create new enzymes with specific catalytic activities from scratch by building a theoretical model of the transition state (a "theozyme") and then designing a protein scaffold around it. nih.gov

Organocatalysis: In the development of small-molecule catalysts, computational screening can rapidly evaluate a large library of potential catalyst structures. DFT calculations can predict their effectiveness by modeling the transition states they form with the reactants. nih.govnih.gov This allows chemists to identify promising catalyst candidates with optimal steric and electronic properties for a given reaction before committing to their synthesis and experimental testing. For example, computational studies have been essential in developing confined imidodiphosphorimidate (IDPi) catalysts for the asymmetric synthesis of β-amino acids. nih.gov

| Catalyst System | Computational Method | Objective | Key Finding/Prediction |

|---|---|---|---|

| Lipase (B570770) (e.g., Lipozyme TL IM) | Molecular Docking, MD Simulation | Understand substrate specificity and reaction environment. mdpi.comresearchgate.net | Identifies key amino acid residues in the active site responsible for binding and catalysis. nih.gov |

| Chiral Thiourea (B124793) Organocatalyst | DFT (Transition State Analysis) | Elucidate the origin of enantioselectivity. nih.gov | Predicts that H-bonding between the catalyst and substrate stabilizes the transition state for one enantiomer. nih.gov |

| Chiral Ni(II) Complex | DFT, X-ray Crystallography Analysis | Predict diastereoselectivity in Michael additions. nih.gov | Models how the chiral ligand directs the approach of the reactants. nih.gov |

| Confined IDPi Acid | DFT (Transition State Analysis) | Rationalize high enantioselectivity in aminomethylation. nih.gov | Suggests a silylium-based asymmetric counteranion-directed catalysis mechanism. nih.gov |

Advanced Analytical Methodologies for Research Purity and Enantiomeric Excess Determination

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the direct enantiomeric separation of β-amino esters. nih.gov CSPs based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives) or Pirkle-type phases (based on π-acid/π-base interactions) are commonly employed. scas.co.jpyakhak.org For compounds like Methyl 3-amino-3-(4-ethylphenyl)propanoate, the separation mechanism involves transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance, which create the selectivity needed for resolution. chromatographytoday.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is crucial for optimizing the separation.

Gas Chromatography (GC) can also be used, particularly after derivatization to increase the analyte's volatility. Chiral GC columns, often incorporating cyclodextrin (B1172386) derivatives, can effectively resolve the enantiomers of derivatized amino acid esters. nih.gov The selection between HPLC and GC depends on the compound's thermal stability and the desired sensitivity.

Table 1: Illustrative Chiral HPLC Conditions for Amino Acid Ester Analogs This table presents typical conditions used for separating enantiomers of compounds structurally related to this compound, which would serve as a starting point for method development.

| Analyte Type | Technique | Chiral Stationary Phase (CSP) | Mobile Phase System | Detector |

| α-Amino Acid Ethyl Esters | HPLC | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol (B145695) | UV, FL |

| β-Amino Esters | HPLC | Pirkle-type (trans-1,2-diaminocyclohexane derivative) | Hexane/1,2-Dichloroethane/Ethanol | UV |

| Underivatized Amino Acids | HPLC | CHIROBIOTIC T (Teicoplanin macrocyclic glycopeptide) | Methanol/Acetic Acid/Triethylamine (B128534) | LC-MS |

High-Resolution Mass Spectrometry (HRMS) for Purity and Reaction Product Verification in Complex Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound and identifying impurities. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the unambiguous determination of a molecule's elemental formula.

For this compound (C₁₂H₁₇NO₂), HRMS can verify its successful synthesis by matching the experimentally measured exact mass to the theoretically calculated mass. Any deviation outside a narrow tolerance (typically <5 ppm) would indicate an incorrect assignment or the presence of an unexpected product. In research contexts, HRMS is used to analyze crude reaction mixtures to confirm the presence of the desired product and identify potential byproducts, unreacted starting materials, or degradation products, thus providing a detailed profile of the reaction outcome.

Table 2: Calculated High-Resolution Mass Data for this compound

| Ion/Adduct | Chemical Formula | Calculated m/z |

| [M]⁺ | C₁₂H₁₇NO₂ | 207.12593 |

| [M+H]⁺ | C₁₂H₁₈NO₂⁺ | 208.13321 |

| [M+Na]⁺ | C₁₂H₁₇NNaO₂⁺ | 230.11515 |

| [M+K]⁺ | C₁₂H₁₇KNO₂⁺ | 246.08910 |

Quantitative NMR Spectroscopy for Reaction Yield and Purity Determination in Research Contexts

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a substance or the yield of a reaction without requiring a reference standard of the analyte itself. nih.gov The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net

To perform a qNMR analysis, a certified internal standard of known purity and mass is added to a precisely weighed sample of the research material containing this compound. By comparing the integral of a unique, well-resolved signal from the analyte (e.g., the methyl ester singlet at ~3.7 ppm or specific aromatic protons) with the integral of a signal from the internal standard, the molar amount and thus the mass purity of the analyte can be calculated with high precision. nih.gov Key to accuracy is ensuring full relaxation of all nuclei being measured, which is achieved by using a long relaxation delay (D1) in the pulse sequence, typically five to seven times the longest spin-lattice relaxation time (T1) of the relevant protons. researchgate.net

Table 3: Key Experimental Parameters for Accurate qNMR Analysis

| Parameter | Recommended Setting | Purpose |

| Internal Standard | Maleic Acid, Dimethyl Sulfone | Must have signals that do not overlap with analyte signals; must be stable and non-volatile. |

| Relaxation Delay (D1) | > 5 x T1 (longest) | Ensures complete magnetization recovery for accurate signal integration. |

| Pulse Angle | 90° or 30° | A 90° pulse provides maximum signal; a 30° pulse can shorten experiment time if D1 is sufficient. |

| Number of Scans | 16 - 64 | Increased to achieve an adequate signal-to-noise ratio (>250:1 recommended). |

| Data Processing | Baseline & Phase Correction | Manual and careful correction is critical to ensure accurate integration of signals. |

Specialized Derivatization Techniques for Enhanced Detection and Separation

Derivatization involves chemically modifying the analyte to improve its analytical properties. For this compound, derivatization can serve several purposes: increasing volatility for GC analysis, enhancing detector response, or creating diastereomers to facilitate chiral separation on a non-chiral column. sigmaaldrich.comsigmaaldrich.com

The primary amine is a common target for derivatization.

For GC Analysis: The amine can be converted into a less polar, more volatile derivative. Common reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or alkyl chloroformates, which react with the active hydrogen on the amine. nih.govthermofisher.com

For Enhanced Detection: For HPLC with fluorescence detection, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used to attach a fluorophore to the amine, dramatically lowering detection limits. yakhak.org

For Indirect Chiral Analysis: The amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride or a protected amino acid) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatography (HPLC or GC). The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original compound. lookchem.com

Table 4: Common Derivatization Approaches for Amino Esters

| Reagent/Method | Functional Group Targeted | Purpose | Resulting Derivative |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary Amine (-NH₂) | Increase volatility for GC analysis | N-Trimethylsilyl amine |

| Methyl Chloroformate | Primary Amine (-NH₂) | Increase volatility and improve chromatography | Methyl carbamate |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary Amine (-NH₂) | Add a fluorescent tag for sensitive HPLC detection | NBD-amine adduct |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) | Primary Amine (-NH₂) | Form diastereomers for indirect e.e. determination by HPLC/NMR | Diastereomeric amides |

Future Research Directions and Emerging Opportunities in Methyl 3 Amino 3 4 Ethylphenyl Propanoate Chemistry

Exploration of Novel Biocatalytic and Chemoenzymatic Synthetic Routes

The synthesis of enantiomerically pure β-amino esters is of high interest for the pharmaceutical industry. nih.gov Traditional chemical synthesis often requires harsh conditions and can produce undesirable byproducts. Biocatalysis, the use of natural enzymes to accelerate chemical reactions, offers a green and highly selective alternative. mdpi.com

Future research will likely focus on identifying and engineering novel enzymes for the production of Methyl 3-amino-3-(4-ethylphenyl)propanoate. The kinetic resolution of racemic β-amino ketones and esters using Baeyer-Villiger monooxygenases and lipases has already shown great promise, achieving excellent enantioselectivities (E > 200) for various aromatic substrates. nih.govmdpi.com Lipase-catalyzed methods, in particular, are well-documented for the resolution of β-amino carboxylic esters through hydrolysis or N-acylation, yielding enantiopure products with high efficiency. mdpi.comresearchgate.net

A significant area of development is continuous-flow biocatalysis. For instance, a continuous-flow method for synthesizing β-amino acid esters via a lipase-catalyzed Michael addition has been developed, featuring green reaction conditions and short residence times. mdpi.com Applying such a system to the synthesis of this compound could offer a scalable and efficient production pathway. Chemoenzymatic routes, which combine the best of chemical and enzymatic steps, will also be crucial. nih.gov This could involve a chemical step to create a precursor followed by an enzymatic step for stereoselective transformation.

Key Enzymatic Strategies for β-Amino Ester Synthesis

| Enzymatic Method | Enzyme Class | Transformation | Key Advantages |

|---|---|---|---|

| Kinetic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) A/B) | Enantioselective N-acylation or hydrolysis of racemic esters. mdpi.comresearchgate.netresearchgate.net | High enantioselectivity, mild conditions, broad substrate scope. |

| Kinetic Resolution | Baeyer-Villiger Monooxygenases | Enantioselective oxidation of β-amino ketones. nih.gov | Access to optically pure β-amino alcohols as intermediates. nih.gov |

| Michael Addition | Lipases (e.g., Lipozyme TL IM) | Aza-Michael addition of amines to acrylates. mdpi.com | Green reaction conditions, potential for continuous-flow systems. mdpi.com |

Expanding Its Application in Asymmetric Synthesis of Diverse Bioactive Molecules

Enantiomerically pure β-amino acids and their esters are fundamental building blocks in modern drug design. mdpi.com The (R)- or (S)-enantiomer of this compound can serve as a chiral synthon for creating more complex, biologically active molecules. A key strategy involves protecting the amino group, for instance with Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, to facilitate its use in peptide synthesis or other coupling reactions. researchgate.net

Future work will explore the incorporation of this specific building block into novel therapeutic agents. The structural motif is found in compounds of pharmaceutical importance, including antidiabetics and antimicrobials. researchgate.net The synthesis of novel α-methyl-β-amino acids, for example, has been achieved with high diastereoselectivity using chiral auxiliaries, which are later cleaved to yield the desired product. scispace.com Similar strategies could be applied, using this compound as a starting point to introduce additional stereocenters and functional groups, thereby generating libraries of diverse compounds for biological screening. The development of novel candidate molecules for applications like Boron Neutron Capture Therapy (BNCT) often relies on the enantioselective synthesis of specialized amino acids, highlighting the importance of such chiral intermediates. elsevierpure.com

Rational Design of Derivatives for Specific Material Science Applications

Beyond pharmaceuticals, β-amino esters are critical monomers for synthesizing poly(β-amino esters) (PBAEs), a class of biodegradable and pH-responsive polymers with immense potential in material science and biomedical engineering. resolvemass.carug.nl PBAEs are typically synthesized via the Michael addition polymerization of a diacrylate with a primary or secondary amine. nih.govscirp.org

The rational design of PBAE derivatives using this compound or similar monomers could lead to materials with tailored properties. By altering the polymer backbone and end-groups, researchers can fine-tune characteristics like molecular weight, degradation rate, and hydrophobicity to suit specific applications. researchgate.net These customizable polymers are excellent candidates for:

Drug and Gene Delivery: The cationic nature of PBAEs allows them to condense negatively charged DNA or RNA into nanoparticles, protecting the genetic cargo and facilitating its entry into cells. resolvemass.canih.govacs.org Their biodegradability and pH-sensitivity enable the controlled release of therapeutic agents in specific environments, such as acidic tumor microenvironments. resolvemass.carsc.org

Tissue Engineering: PBAEs can be fabricated into biodegradable scaffolds that support cell growth and tissue regeneration. resolvemass.ca

Future research will focus on creating novel PBAEs from a wider library of monomers to optimize them for these applications. rug.nl Green polymerization methods, such as using microwave irradiation without a solvent, are also being explored to create these advanced materials sustainably. rsc.orgrsc.org

Properties and Applications of Poly(β-amino esters) (PBAEs)

| Property | Description | Application Area |

|---|---|---|

| Biodegradability | The ester bonds in the polymer backbone are susceptible to hydrolysis, breaking down into smaller, non-toxic byproducts. resolvemass.canih.gov | Drug Delivery, Tissue Engineering |

| pH-Sensitivity | Tertiary amine groups in the polymer become protonated and positively charged in acidic environments, increasing hydrophilicity. scirp.orgrsc.org | Targeted Drug Release (e.g., in tumors) |

| Cationic Nature | The positive charge allows for electrostatic interaction with anionic biomolecules like nucleic acids. resolvemass.canih.gov | Gene Delivery (DNA, RNA) |